molecular formula C16H11FN6O2S B6515155 N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide CAS No. 931723-35-2

N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide

Cat. No. B6515155
CAS RN: 931723-35-2
M. Wt: 370.4 g/mol
InChI Key: JDFKFAFXFGHUNI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a 1,2,4-thiadiazole ring, and a 1,2,3-triazole ring. The presence of these heterocyclic rings suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The triazole ring, for example, is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Anti-Breast Cancer Activity

The synthesized compound has been studied for its anti-breast cancer properties. Molecular docking studies revealed that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests its potential as an anti-cancer agent against breast cancer cell lines .

Medicinal Chemistry and Drug Discovery

Fluorinated compounds are popular in medicinal chemistry due to their enhanced stability and increased binding affinity. The C-F bond is more stable than the C-H bond, making fluorine substitution valuable for drug development. Researchers may explore this compound as a potential drug candidate .

Organic Synthesis and Methodology

The two-step synthesis of this compound involves a one-pot three-component reaction under microwave irradiation to form pyrazoline, followed by oxidative aromatization to yield the pyrazole. This synthetic route could inspire novel methodologies for other compounds .

Antimicrobial and Anti-Inflammatory Properties

Pyrazoles and their derivatives are known for their antimicrobial and anti-inflammatory activities. While specific data on this compound’s effects are limited, its pyrazole moiety suggests potential in these areas .

Antioxidant and Cytotoxicity Functions

Pyrazoles have demonstrated antioxidant properties, and their cytotoxicity activity is of interest. Further investigations could reveal whether this compound exhibits similar functions .

Other Potential Applications

Although not directly studied for these purposes, pyrazole derivatives have been patented as hepatic cancer agents, and celecoxib (a commercial drug) inhibits cyclooxygenase-2. Researchers might explore additional applications based on its structural features .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-[3-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6O2S/c1-9-13(20-22-23(9)11-5-2-4-10(17)8-11)14-18-16(26-21-14)19-15(24)12-6-3-7-25-12/h2-8H,1H3,(H,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFKFAFXFGHUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide

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